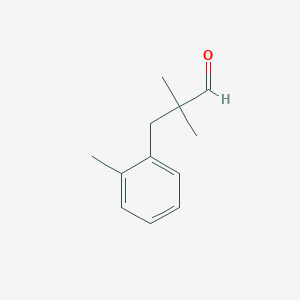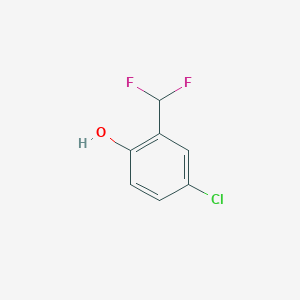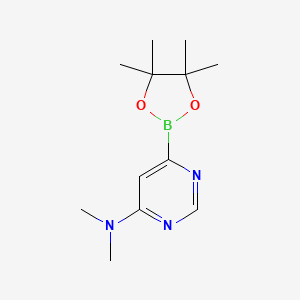
N,N-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine
Übersicht
Beschreibung
“N,N-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine” is a chemical compound with the molecular formula C14H22BNO2 . It appears as a white to light yellow powder or crystal .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed, similar compounds have been used as electrolyte additives to induce PF6 decomposition, forming a dense and robust solid electrolyte interface (SEI) rich in LiF, which is used to suppress lithium dendrite growth .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its melting point ranges from 123.0 to 127.0 °C .Wissenschaftliche Forschungsanwendungen
-
Suzuki-Miyaura Cross-Coupling Reactions : Organoboranes are widely used in Suzuki-Miyaura cross-coupling reactions, a type of palladium-catalyzed carbon-carbon bond-forming reaction. This reaction is used to synthesize a wide variety of organic compounds, including pharmaceuticals and polymers .
-
Hydroboration : Organoboranes can be used in hydroboration reactions, which involve the addition of a boron-hydrogen bond to a carbon-carbon double bond. This reaction is used to synthesize alcohols and amines .
-
Chan-Lam Coupling : Organoboranes can also be used in Chan-Lam coupling, a copper-catalyzed reaction that couples boronic acids with nitrogen, oxygen, or sulfur nucleophiles. This reaction is used to synthesize various heterocyclic compounds .
-
Conjugate Addition : Organoboranes can be used in conjugate addition reactions, where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. This reaction is used to synthesize various complex organic compounds .
-
Radical Reactions : Organoboranes can be used in radical reactions, where they can act as radical initiators. This is used in various synthetic transformations .
-
Transition Metal-Catalyzed C-H Borylation : Organoboranes can be used in transition metal-catalyzed C-H borylation reactions, which involve the insertion of a boron atom into a carbon-hydrogen bond. This reaction is used to synthesize various boron-containing organic compounds .
-
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane : This compound is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate. It’s also used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
-
4-(二苯基氨基)苯硼酸频那醇酯 (N,N-Diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) : This compound is commonly used in photosensitive materials and polymer fields, used to prepare photosensitive polymers, photo-crosslinking materials, and liquid crystal materials .
-
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane : This compound is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate. It’s also used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
-
4-(二苯基氨基)苯硼酸频那醇酯 (N,N-Diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) : This compound is commonly used in photosensitive materials and polymer fields, used to prepare photosensitive polymers, photo-crosslinking materials, and liquid crystal materials .
Safety And Hazards
The compound is classified as a warning hazard. It can cause skin irritation (H315) and serious eye irritation (H319). Protective measures include wearing protective gloves, eye protection, and face protection. If skin contact occurs, it should be washed thoroughly with water. If eye irritation persists, medical attention should be sought .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N,N-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BN3O2/c1-11(2)12(3,4)18-13(17-11)9-7-10(16(5)6)15-8-14-9/h7-8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWYFXADYJWGOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=N2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(pyrrolidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1457671.png)
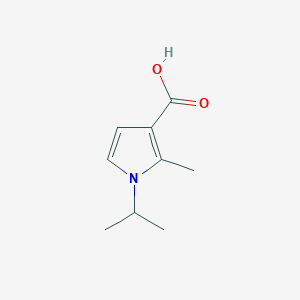
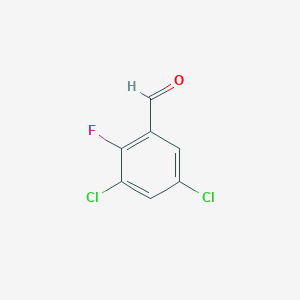
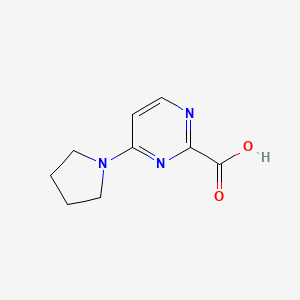
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B1457680.png)
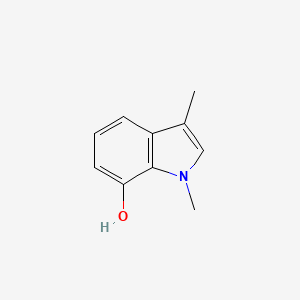
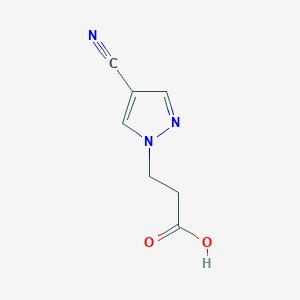

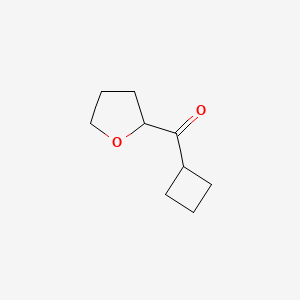
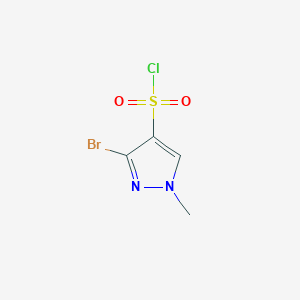

![7-[(2-Methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-2,7-naphthyridine-4-carboxylic acid](/img/structure/B1457690.png)
